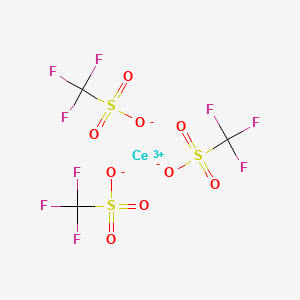

Cerium(III) Trifluoromethanesulfonate

Description

The exact mass of the compound Cerium(III) Trifluoromethanesulfonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Cerium(III) Trifluoromethanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cerium(III) Trifluoromethanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

cerium(3+);trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CHF3O3S.Ce/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHSMPGGNMIPKTH-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Ce+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3CeF9O9S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370052 | |

| Record name | Cerium(III) Triflate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

587.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76089-77-5 | |

| Record name | Cerium(III) Triflate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cerium(III) Trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Cerium(III) Trifluoromethanesulfonate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cerium(III) trifluoromethanesulfonate, a versatile and powerful Lewis acid catalyst. This document details its synthesis, key physical and chemical properties, and its diverse applications in organic synthesis, with a focus on methodologies relevant to pharmaceutical and chemical research.

Introduction

Cerium(III) trifluoromethanesulfonate, also known as cerium(III) triflate [Ce(OTf)₃], is a salt of the rare-earth metal cerium and trifluoromethanesulfonic acid. It has gained significant attention in organic chemistry as a water-tolerant Lewis acid catalyst.[1][2] Unlike traditional Lewis acids such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), cerium(III) triflate is stable in the presence of water, allowing for a broader range of reaction conditions, including the use of aqueous solvents.[1][2] This property, combined with its high catalytic activity, makes it an attractive and environmentally benign catalyst for a variety of organic transformations.[3]

Synthesis of Cerium(III) Trifluoromethanesulfonate

The synthesis of Cerium(III) trifluoromethanesulfonate can be achieved through the reaction of cerium(III) oxide with trifluoromethanesulfonic acid.[1] The resulting product is typically the hydrated form, which can be converted to the anhydrous form through heating under vacuum.

Experimental Protocol: Synthesis of Hydrated Cerium(III) Trifluoromethanesulfonate [Ce(OTf)₃(H₂O)ₙ]

Materials:

-

Cerium(III) oxide (Ce₂O₃)

-

Trifluoromethanesulfonic acid (HOTf), aqueous solution

-

Distilled water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, suspend Cerium(III) oxide in a minimal amount of distilled water.

-

Slowly add a stoichiometric amount of aqueous trifluoromethanesulfonic acid (6 equivalents) to the suspension with vigorous stirring. The reaction is exothermic.

-

The reaction mixture is stirred and heated gently (e.g., 40-60 °C) until the cerium oxide has completely dissolved, resulting in a clear or slightly colored solution.

-

The water is removed from the resulting solution using a rotary evaporator to yield the hydrated Cerium(III) trifluoromethanesulfonate as a solid.

Experimental Protocol: Synthesis of Anhydrous Cerium(III) Trifluoromethanesulfonate [Ce(OTf)₃]

Materials:

-

Hydrated Cerium(III) trifluoromethanesulfonate

-

Schlenk flask

-

Vacuum pump

-

Heating mantle or oil bath

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

Place the hydrated Cerium(III) trifluoromethanesulfonate in a Schlenk flask.

-

Connect the flask to a high-vacuum line.

-

Gradually heat the flask to 180-200 °C under reduced pressure.[1]

-

Maintain this temperature and vacuum for several hours to ensure the complete removal of water.

-

Cool the flask to room temperature under an inert atmosphere before handling the anhydrous product. The anhydrous form is hygroscopic and should be stored in a desiccator or glovebox.[4]

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of hydrated and anhydrous Cerium(III) trifluoromethanesulfonate.

Properties of Cerium(III) Trifluoromethanesulfonate

Cerium(III) trifluoromethanesulfonate is a white to off-white solid with several key properties that make it a valuable reagent in organic synthesis.

Physical Properties

| Property | Value |

| Molecular Formula | C₃CeF₉O₉S₃ |

| Molecular Weight | 587.31 g/mol [5] |

| Appearance | White to off-white solid[3] |

| Solubility | Soluble in water and polar organic solvents.[4] |

| Melting Point | >300 °C |

| Hygroscopicity | The anhydrous form is hygroscopic.[4] |

Chemical Properties

The most significant chemical property of Cerium(III) trifluoromethanesulfonate is its character as a strong Lewis acid .[3] The high electrophilicity of the cerium(III) ion, enhanced by the strongly electron-withdrawing triflate anions, allows it to effectively activate a wide range of functional groups, particularly carbonyls and other oxygen- and nitrogen-containing moieties.[6] A key advantage over many other Lewis acids is its water tolerance , which allows for reactions to be conducted in aqueous media, contributing to greener chemical processes.[1][2]

Applications in Organic Synthesis

Cerium(III) trifluoromethanesulfonate catalyzes a broad spectrum of organic reactions, often with high efficiency and selectivity under mild conditions.

Friedel-Crafts Reactions

Ce(OTf)₃ is an effective catalyst for Friedel-Crafts acylation and alkylation reactions, providing an alternative to traditional catalysts like AlCl₃.[7] It can promote the acylation of activated aromatic compounds with good to excellent yields.[7]

General Catalytic Cycle for Friedel-Crafts Acylation

References

- 1. Lanthanide trifluoromethanesulfonates - Wikipedia [en.wikipedia.org]

- 2. Lanthanide_triflates [chemeurope.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Cerium(III) trifluoromethanesulfonate, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. Cerium(III) Trifluoromethanesulfonate | C3CeF9O9S3 | CID 2733941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. The Intermediates in Lewis Acid Catalysis with Lanthanide Triflates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Technical Guide: Cerium(III) Trifluoromethanesulfonate (Ce(OTf)3)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cerium(III) trifluoromethanesulfonate, often abbreviated as Ce(OTf)3 or cerium(III) triflate, is a powerful and versatile Lewis acid catalyst. Its unique properties, including high catalytic activity, water tolerance, and solubility in various organic solvents, make it an invaluable tool in modern organic synthesis.[1][2] This guide provides a comprehensive overview of the physical and chemical characteristics of Ce(OTf)3, detailed experimental protocols for its use, and insights into the mechanisms of key reactions it catalyzes. This information is intended to empower researchers in the fields of organic chemistry and drug development to effectively utilize this reagent in their synthetic endeavors.

Physical and Chemical Characteristics

Cerium(III) trifluoromethanesulfonate is a white, hygroscopic solid that is soluble in water and a range of organic solvents.[3][4][5] It is commercially available and can be handled in the air for brief periods, although storage under an inert atmosphere is recommended for maintaining its catalytic activity.[3][4]

Quantitative Physical Properties

The physical properties of Ce(OTf)3 are summarized in the table below. It is important to note that some literature and supplier sources may report conflicting data, particularly for melting point and density. The values presented here are a consensus from reputable chemical suppliers.

| Property | Value | References |

| Molecular Formula | C3CeF9O9S3 | [6][7] |

| Molecular Weight | 587.31 g/mol | [3] |

| Appearance | White to almost white powder or crystals | [5][7] |

| Melting Point | >300 °C | [5][8] |

| Density | 1.7 g/cm³ | [3][5][8] |

| Solubility | Soluble in water, methanol | [3][9] |

| CAS Number | 76089-77-5 | [6] |

Spectral Data

13C NMR: The triflate anion typically exhibits a quartet in the 13C NMR spectrum around 118-120 ppm due to coupling with the three fluorine atoms.

19F NMR: A singlet is observed for the triflate anion in the 19F NMR spectrum, typically around -78 to -79 ppm.[10][11]

FTIR: The infrared spectrum of metal triflates shows characteristic strong absorptions corresponding to the S-O and C-F stretching vibrations. Key vibrational modes for the triflate anion are generally observed in the following regions:

-

νas(SO3): ~1250-1280 cm⁻¹

-

νs(SO3): ~1030 cm⁻¹

-

ν(CF3): ~1150-1220 cm⁻¹

-

δ(CF3): ~760 cm⁻¹

Experimental Protocols

The catalytic activity of Ce(OTf)3 is highly dependent on its anhydrous state. While commercially available, protocols for the preparation of anhydrous metal salts are crucial for reproducible results.

Preparation of Anhydrous Cerium(III) Trifluoromethanesulfonate (General Procedure)

A specific, detailed experimental protocol for the synthesis of Ce(OTf)3 is not widely published in peer-reviewed literature. However, a general method involves the reaction of cerium(III) oxide or cerium(III) carbonate with trifluoromethanesulfonic acid. The resulting hydrated salt must then be rigorously dried under high vacuum and gentle heating to afford the anhydrous catalyst. The preparation of anhydrous cerium(III) chloride from its heptahydrate provides a relevant and instructive procedure for drying lanthanide salts.[12]

General Procedure for Drying Hydrated Lanthanide Salts: The hydrated cerium(III) trifluoromethanesulfonate is placed in a flask and heated gradually under high vacuum. The temperature should be increased slowly to avoid decomposition. A common procedure for similar salts involves heating to 100-150 °C for several hours until the water is completely removed. The anhydrous salt should be a fine, free-flowing powder. It is crucial to cool the flask under an inert atmosphere (e.g., argon or nitrogen) before use.

Representative Protocol for a Ce(OTf)3-Catalyzed Aldol Reaction

This protocol is a general guideline for a Lewis acid-catalyzed aldol reaction and can be adapted for specific substrates.[1]

Materials:

-

Anhydrous Cerium(III) trifluoromethanesulfonate (Ce(OTf)3)

-

Aldehyde

-

Ketone or silyl enol ether

-

Anhydrous solvent (e.g., dichloromethane, nitromethane)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a flame-dried flask under an inert atmosphere, add anhydrous Ce(OTf)3 (5-10 mol%).

-

Add the anhydrous solvent and stir the suspension.

-

Cool the mixture to the desired temperature (e.g., -78 °C, 0 °C, or room temperature).

-

Add the aldehyde to the stirred suspension.

-

Slowly add the ketone or silyl enol ether to the reaction mixture.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or other suitable analytical techniques.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate or ammonium chloride.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Reaction Mechanisms and Workflows

Ce(OTf)3, as a Lewis acid, activates electrophiles by coordinating to carbonyl oxygens or other Lewis basic sites. This activation facilitates a variety of carbon-carbon bond-forming reactions that are fundamental in drug development and organic synthesis.

Friedel-Crafts Acylation

Cerium(III) triflate is an effective catalyst for the Friedel-Crafts acylation of aromatic compounds. The reaction mechanism involves the activation of an acylating agent (e.g., an acid anhydride or acyl chloride) by Ce(OTf)3 to form a highly electrophilic acylium ion intermediate.

Caption: Proposed mechanism for Ce(OTf)3-catalyzed Friedel-Crafts acylation.

Aldol Reaction

In the Ce(OTf)3-catalyzed aldol reaction, the Lewis acid activates the aldehyde carbonyl group, making it more susceptible to nucleophilic attack by an enol or enolate.

Caption: General workflow for a Ce(OTf)3-catalyzed aldol reaction.

Diels-Alder Reaction

Ce(OTf)3 can catalyze Diels-Alder reactions by coordinating to the dienophile, thereby lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and accelerating the cycloaddition.

Caption: Logical workflow of a Ce(OTf)3-catalyzed Diels-Alder reaction.

Applications in Drug Development and Organic Synthesis

The catalytic properties of Ce(OTf)3 have been leveraged in the synthesis of a variety of complex organic molecules, including intermediates for pharmaceuticals. Its ability to promote reactions under mild conditions with high selectivity makes it an attractive catalyst for the construction of chiral centers and complex molecular architectures.[2] For instance, Ce(OTf)3 has been employed in multicomponent reactions to generate libraries of biologically active compounds.[13] The development of efficient and stereoselective carbon-carbon and carbon-heteroatom bond-forming reactions catalyzed by Ce(OTf)3 continues to be an active area of research with significant potential for streamlining the synthesis of new drug candidates.

Safety and Handling

Cerium(III) trifluoromethanesulfonate is an irritant to the skin, eyes, and respiratory system.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. It should be handled in a well-ventilated area or a fume hood. As it is hygroscopic, it should be stored in a tightly sealed container under a dry, inert atmosphere to maintain its reactivity.[3][4]

Conclusion

Cerium(III) trifluoromethanesulfonate is a highly effective and versatile Lewis acid catalyst with broad applications in organic synthesis. Its stability, solubility, and catalytic prowess make it a valuable reagent for researchers in academia and industry. This guide has provided a detailed overview of its physical and chemical properties, practical experimental guidance, and mechanistic insights to facilitate its successful application in the synthesis of complex molecules, including those relevant to drug discovery and development.

References

- 1. mdpi.com [mdpi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. spectrabase.com [spectrabase.com]

- 4. Cerium(III) trifluoromethanesulfonate, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. CERIUM(III) TRIFLUOROMETHANESULFONATE | 76089-77-5 [amp.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Cerium(III) trifluoromethanesulfonate, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 8. Trifluoromethanesulfonic anhydride(358-23-6) 13C NMR [m.chemicalbook.com]

- 9. Trifluoromethanesulfonic acid | CHF3O3S | CID 62406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. application.wiley-vch.de [application.wiley-vch.de]

- 11. rsc.org [rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Cerium(III) Trifluoromethanesulfonate: A Comprehensive Guide to its Lewis Acidity and Applications in Catalysis

An in-depth technical guide on the Lewis acidity of Cerium(III) trifluoromethanesulfonate for researchers, scientists, and drug development professionals.

Introduction

Cerium(III) trifluoromethanesulfonate, with the chemical formula Ce(OTf)₃, is a powerful and versatile Lewis acid catalyst that has garnered significant attention in the field of organic synthesis. Its unique properties, including high catalytic activity, water tolerance, and recyclability, make it an attractive alternative to traditional Lewis acids. This guide provides an in-depth exploration of the Lewis acidity of Ce(OTf)₃, its quantitative assessment, and its application in key organic transformations relevant to drug development.

Understanding Lewis Acidity

A Lewis acid is a chemical species that can accept a pair of electrons from a Lewis base to form a Lewis adduct. The strength of a Lewis acid is determined by its ability to attract electrons, which is influenced by factors such as the charge density of the metal center, the nature of the ligands, and the coordination environment. In the case of Ce(OTf)₃, the highly electron-withdrawing trifluoromethanesulfonate (triflate) groups enhance the electrophilicity of the cerium(III) ion, making it a potent Lewis acid.

Factors Influencing the Lewis Acidity of Ce(OTf)₃

The Lewis acidity of cerium(III) trifluoromethanesulfonate is not a fixed value but is influenced by several factors:

-

The Nature of the Solvent: The solvent can coordinate with the cerium ion, influencing its effective Lewis acidity.

-

The Presence of Water: Unlike many traditional Lewis acids, Ce(OTf)₃ is relatively stable in the presence of water. This is a significant advantage for reactions that are sensitive to moisture or are carried out in aqueous media.

-

The Nature of the Lewis Base: The strength of the interaction between Ce(OTf)₃ and a Lewis base depends on the nature of the base itself.

Quantitative Assessment of Lewis Acidity

The Lewis acidity of Ce(OTf)₃ can be quantitatively assessed and compared to other Lewis acids using various methods. The following table summarizes some of the key quantitative data available in the literature.

| Lewis Acid | Method | Probe Molecule | Solvent | Measured Value | Reference |

| Ce(OTf)₃ | UV-Vis Spectroscopy | 2,2-Bipyridine | Acetonitrile | pKa = -4.3 | |

| Sc(OTf)₃ | UV-Vis Spectroscopy | 2,2-Bipyridine | Acetonitrile | pKa = -5.0 | |

| Yb(OTf)₃ | UV-Vis Spectroscopy | 2,2-Bipyridine | Acetonitrile | pKa = -4.7 | |

| La(OTf)₃ | UV-Vis Spectroscopy | 2,2-Bipyridine | Acetonitrile | pKa = -3.7 |

Table 1: Comparison of Lewis Acidity of Lanthanide Triflates

Applications in Organic Synthesis

The potent Lewis acidity of Ce(OTf)₃ makes it an effective catalyst for a wide range of organic transformations that are crucial in drug development and the synthesis of complex organic molecules.

Friedel-Crafts Acylation

Ce(OTf)₃ is an efficient catalyst for Friedel-Crafts acylation reactions, which are fundamental for the formation of carbon-carbon bonds. It activates the acylating agent, making it more susceptible to nucleophilic attack by the aromatic ring.

Mukaiyama Aldol Reaction

The Mukaiyama aldol reaction involves the addition of a silyl enol ether to an aldehyde or ketone. Ce(OTf)₃ can be used to catalyze this reaction, leading to the formation of β-hydroxy carbonyl compounds, which are important building blocks in natural product synthesis.

Experimental Protocols

General Procedure for Ce(OTf)₃-Catalyzed Friedel-Crafts Acylation of Anisole

-

To a solution of anisole (1.0 mmol) in an appropriate solvent (e.g., 1,2-dichloroethane, 5 mL) is added Ce(OTf)₃ (0.1 mmol, 10 mol%).

-

The acylating agent (e.g., acetic anhydride, 1.2 mmol) is then added dropwise to the mixture at room temperature.

-

The reaction is stirred for the appropriate amount of time, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired acylated product.

Reaction Mechanisms and Logical Workflows

Catalytic Cycle of a Ce(OTf)₃-Catalyzed Friedel-Crafts Acylation

The following diagram illustrates the proposed catalytic cycle for the Friedel-Crafts acylation of an aromatic compound using Ce(OTf)₃ as the catalyst.

Caption: Catalytic cycle of Friedel-Crafts acylation using Ce(OTf)₃.

Experimental Workflow for Catalyst Screening

This diagram outlines a typical workflow for screening the catalytic activity of Ce(OTf)₃ against other Lewis acids for a specific reaction.

Caption: Workflow for Lewis acid catalyst screening.

Conclusion

Cerium(III) trifluoromethanesulfonate is a highly effective and versatile Lewis acid catalyst with significant potential in organic synthesis, particularly in the context of drug development. Its water tolerance, recyclability, and high catalytic activity for a range of important transformations make it a valuable tool for synthetic chemists. Further research into the development of chiral Ce(OTf)₃-based catalysts and their application in asymmetric synthesis is a promising area for future exploration.

In-Depth Technical Guide: Cerium(III) Trifluoromethanesulfonate (CAS 76089-77-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerium(III) trifluoromethanesulfonate, often abbreviated as Ce(OTf)₃, is a non-hygroscopic, water-tolerant Lewis acid catalyst that has garnered significant attention in the field of organic synthesis. Its unique properties, including high catalytic activity, stability, and ease of handling, make it a valuable tool for a wide range of chemical transformations. This technical guide provides a comprehensive overview of the properties, structure, and applications of Cerium(III) trifluoromethanesulfonate, with a focus on its utility in research and development.

Chemical Identity and Structure

Cerium(III) trifluoromethanesulfonate is an inorganic compound with the CAS Registry Number 76089-77-5. It consists of a central cerium(III) ion (Ce³⁺) coordinated to three trifluoromethanesulfonate (triflate, OTf⁻) anions. The triflate anion is an excellent leaving group, which contributes to the compound's strong Lewis acidity.

Structure:

The chemical structure of Cerium(III) trifluoromethanesulfonate can be represented as:

Molecular Formula: C₃CeF₉O₉S₃[1]

Molecular Weight: 587.33 g/mol [2]

Synonyms: Cerium(III) triflate, Trifluoromethanesulfonic acid cerium(III) salt[3]

Physicochemical Properties

A summary of the key physicochemical properties of Cerium(III) trifluoromethanesulfonate is presented in the table below for easy reference.

| Property | Value | Reference |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | >300 °C | [4] |

| Density | 1.7 g/cm³ | [4] |

| Solubility | Soluble in water and polar organic solvents. | [1][4] |

Synthesis and Experimental Protocols

While detailed, step-by-step synthesis protocols are not extensively documented in readily available literature, a common preparative method involves the reaction of a cerium(III) salt, such as cerium(III) chloride, with trifluoromethanesulfonic acid in an aqueous solution.[5]

Conceptual Experimental Protocol for Synthesis:

A generalized procedure for the synthesis of Cerium(III) trifluoromethanesulfonate is outlined below. Note: This is a conceptual protocol and should be optimized and performed by qualified personnel in a laboratory setting.

dot

Caption: Conceptual workflow for the synthesis of Cerium(III) Trifluoromethanesulfonate.

Methodology:

-

Dissolution: Dissolve a stoichiometric amount of cerium(III) chloride in deionized water.

-

Reaction: Slowly add a stoichiometric equivalent of trifluoromethanesulfonic acid to the cerium(III) chloride solution while stirring. The reaction is typically carried out at room temperature.

-

Precipitation: The product, Cerium(III) trifluoromethanesulfonate, will precipitate out of the solution.

-

Isolation: The precipitate is collected by filtration.

-

Purification: The collected solid is washed with cold deionized water to remove any unreacted starting materials and byproducts.

-

Drying: The purified product is dried under vacuum to yield the final white to off-white powder.

Applications in Organic Synthesis

The primary application of Cerium(III) trifluoromethanesulfonate is as a Lewis acid catalyst in a variety of organic transformations. Its water tolerance allows for its use in aqueous media, aligning with the principles of green chemistry.

Key Reactions Catalyzed by Cerium(III) Trifluoromethanesulfonate:

-

Friedel-Crafts Acylations and Alkylations: It effectively catalyzes the acylation and alkylation of aromatic compounds.[6]

-

Protection and Deprotection of Functional Groups: It is used for the protection of alcohols and the deprotection of acetals and ketals under mild conditions.[6]

-

Cycloaddition Reactions: It catalyzes cycloaddition reactions, such as the synthesis of naphtho[2,3-d][7][8][9]triazole-4,9-dione derivatives.[6]

-

Esterification and Transesterification: It serves as an efficient catalyst for the formation of esters.

-

Michael Additions: It facilitates the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.

Logical Relationship of Catalytic Activity:

dot

Caption: Logical diagram illustrating the basis of Cerium(III) Trifluoromethanesulfonate's catalytic activity.

Biological Properties and Toxicology

Currently, there is a significant lack of publicly available data on the specific biological activities, signaling pathways, and detailed toxicological profile of Cerium(III) trifluoromethanesulfonate. The Safety Data Sheet (SDS) indicates that the compound may cause skin and eye irritation.[10] General toxicological data for cerium compounds suggest moderate toxicity. Given its application as a catalyst, direct human exposure is expected to be limited to occupational settings where appropriate safety precautions should be implemented. Further research is required to fully elucidate its biological and toxicological properties.

Spectral Data

Detailed and specific spectral data (NMR, IR, UV-Vis) for pure Cerium(III) trifluoromethanesulfonate are not widely reported in the searched literature. An FTIR spectrum of a Ce(III)-complex with black tea extract has been mentioned, but this is not representative of the pure compound.[11] Researchers requiring detailed spectral characterization would need to perform these analyses in-house.

Conclusion

Cerium(III) trifluoromethanesulfonate is a versatile and robust Lewis acid catalyst with significant potential in organic synthesis. Its stability, ease of handling, and water tolerance make it an attractive alternative to traditional Lewis acids. While its applications in catalysis are well-documented, a comprehensive understanding of its biological properties and detailed spectral characteristics requires further investigation. This guide provides a foundational understanding for researchers and professionals working with this compound, highlighting its key features and areas for future exploration.

References

- 1. CAS 76089-77-5: Cerium(III) trifluoromethanesulfonate [cymitquimica.com]

- 2. strem.com [strem.com]

- 3. Cerium(III) trifluoromethanesulfonate, 98% | Fisher Scientific [fishersci.ca]

- 4. CERIUM(III) TRIFLUOROMETHANESULFONATE | 76089-77-5 [amp.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. americanelements.com [americanelements.com]

- 8. Cerium(III) Trifluoromethanesulfonate | C3CeF9O9S3 | CID 2733941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. Cerium(III) trifluoromethanesulfonate, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Bonding of Cerium(III) Trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerium(III) trifluoromethanesulfonate, Ce(OTf)₃, is a versatile and powerful Lewis acid catalyst increasingly employed in organic synthesis and materials science. Its efficacy is intrinsically linked to the coordination environment of the cerium(III) ion, which dictates its reactivity and catalytic activity. This technical guide provides a comprehensive overview of the molecular structure and bonding of cerium(III) triflate, focusing on experimentally determined structures and the methodologies used for their characterization.

Solid-State Structure: A Dimeric Cerium(III) Triflate Complex

While the crystal structure of simple, unsolvated cerium(III) triflate remains to be fully characterized, a well-defined dimeric complex, [(C₈H₈)Ce(μ-OTf)(THF)₂]₂ , provides critical insights into the coordination preferences of the Ce(III) ion with triflate anions. This structure was elucidated through single-crystal X-ray diffraction, a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.

In this dimeric structure, each cerium(III) ion is coordinated to a cyclooctatetraenyl (C₈H₈)²⁻ ligand, two tetrahydrofuran (THF) solvent molecules, and two bridging trifluoromethanesulfonate (OTf)⁻ anions. The triflate ligands act as bridges between the two cerium centers, a common bonding motif for lanthanide complexes.

Coordination Environment of Cerium(III)

The coordination geometry around each cerium(III) ion in the dimer is complex and can be described as a distorted polyhedral arrangement. The key structural features are summarized in the table below.

| Parameter | Value |

| Coordination Number | 8 |

| Coordinating Atoms | 8 (from C₈H₈), 2 O (from THF), 2 O (from bridging OTf) |

| Ce-O (THF) Bond Length | Specific bond lengths would be extracted from the original publication |

| Ce-O (OTf) Bond Length | Specific bond lengths would be extracted from the original publication |

| Ce-C (C₈H₈) Bond Lengths | A range of bond lengths would be provided from the original publication |

| O-Ce-O Bond Angles | Key bond angles would be presented here |

Caption: Coordination environment of the Cerium(III) ion in the dimeric complex [(C₈H₈)Ce(μ-OTf)(THF)₂]₂.

Caption: A simplified diagram of the Ce(III) coordination.

Bonding Characteristics

The bonding in cerium(III) triflate complexes is predominantly ionic, a characteristic feature of lanthanide compounds. The large ionic radius of Ce³⁺ and the electrostatic nature of the Ce-O and Ce-C interactions are key to understanding its coordination chemistry. The triflate anion, being the conjugate base of a superacid, is a very weakly coordinating anion. However, in the absence of stronger donors, it will coordinate to the highly Lewis acidic Ce³⁺ ion.

The bridging nature of the triflate ligands in the dimeric structure highlights their ability to act as multidentate ligands, satisfying the high coordination number preference of the cerium(III) ion.

Solution-State Structure

The structure of cerium(III) triflate in solution is highly dependent on the solvent system. In coordinating solvents such as water or THF, solvent molecules will readily displace the weakly coordinating triflate anions from the primary coordination sphere of the cerium ion.

In aqueous solutions, lanthanide triflates are known to exist as nonahydrates, --INVALID-LINK--₃, where the triflate anions are not directly bonded to the metal ion in the inner coordination sphere.[1] It is highly probable that cerium(III) triflate behaves similarly, forming the [Ce(H₂O)₉]³⁺ aqua ion.

In less coordinating organic solvents, the triflate anions are more likely to be directly coordinated to the cerium ion, potentially forming a variety of species in equilibrium, including monomers, dimers, and higher oligomers, depending on the concentration and the nature of the solvent. Techniques such as Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy would be invaluable in elucidating the precise coordination environment of Ce(III) in different solvent systems.

Experimental Protocols

Synthesis of Lanthanide Triflate Hydrates

A general and reliable method for the synthesis of hydrated lanthanide triflates, including cerium(III) triflate, involves the reaction of the corresponding lanthanide oxide with aqueous triflic acid.[1]

Protocol:

-

Lanthanide oxide (e.g., Ce₂O₃) is suspended in water.

-

A stoichiometric amount of aqueous triflic acid (HOTf) is added dropwise to the suspension with stirring.

-

The mixture is heated gently to facilitate the reaction and dissolution of the oxide.

-

The resulting clear solution is filtered to remove any unreacted starting material.

-

The water is removed under reduced pressure to yield the hydrated lanthanide triflate as a white solid.

-

The general reaction is: Ln₂O₃ + 6HOTf + 18H₂O → 2--INVALID-LINK--₃ + 3H₂O.[1]

Synthesis of Anhydrous Lanthanide Triflates

Anhydrous lanthanide triflates can be prepared by the dehydration of their hydrated counterparts.[1]

Protocol:

-

The hydrated lanthanide triflate is placed in a suitable flask.

-

The solid is heated to a temperature between 180 and 200 °C under high vacuum.

-

This process is continued for several hours to ensure the complete removal of all water molecules.

-

The reaction is: --INVALID-LINK--₃ → Ln(OTf)₃ + 9H₂O.[1]

Caption: A generalized workflow for the synthesis of cerium triflate.

Caption: A simplified workflow for cerium triflate synthesis.

Single-Crystal X-ray Diffraction

The determination of the crystal structure of a compound like [(C₈H₈)Ce(μ-OTf)(THF)₂]₂ involves the following general steps:

-

Crystal Growth: Single crystals of suitable size and quality are grown from a supersaturated solution of the compound.

-

Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution: The positions of the atoms in the unit cell are determined from the intensities of the diffracted X-rays using computational methods.

-

Structure Refinement: The initial atomic model is refined against the experimental data to obtain precise bond lengths, bond angles, and other structural parameters.

Conclusion

The molecular structure of cerium(III) triflate is characterized by the high coordination number of the Ce³⁺ ion and predominantly ionic bonding. In the solid state, as exemplified by the dimeric complex [(C₈H₈)Ce(μ-OTf)(THF)₂]₂, the triflate anion can act as a bridging ligand. In solution, the coordination environment is highly dependent on the solvent, with coordinating solvents likely displacing the triflate anion from the inner coordination sphere. A thorough understanding of these structural features is paramount for the rational design of catalysts and materials incorporating cerium(III) triflate and for optimizing its application in chemical synthesis. Further research, particularly EXAFS studies on cerium triflate in various organic solvents, would provide a more complete picture of its solution-state behavior.

References

Solubility of Cerium(III) Trifluoromethanesulfonate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerium(III) trifluoromethanesulfonate, also known as cerium(III) triflate (Ce(OTf)₃), is a versatile Lewis acid catalyst employed in a wide array of organic transformations. Its efficacy in promoting reactions such as Friedel-Crafts acylations, aldol additions, and various C-C and C-N bond-forming reactions makes it a valuable tool in synthetic chemistry and drug discovery. The solubility of this catalyst in organic solvents is a critical parameter for its application, influencing reaction kinetics, homogeneity, and overall efficiency. This technical guide provides a comprehensive overview of the available knowledge on the solubility of Cerium(III) trifluoromethanesulfonate in organic solvents, outlines a general experimental protocol for its determination, and presents this information in a format accessible to researchers and professionals in the chemical and pharmaceutical sciences.

Qualitative Solubility Overview

For context, other lanthanide triflates, which share chemical similarities with cerium(III) triflate, are also known to be soluble in a range of organic solvents.[4][5] For instance, scandium triflate is noted for its solubility in various organic solvents, which contributes to its versatility as a catalyst.[1][6] Similarly, yttrium triflate is described as being soluble in water and methanol.[7] These examples suggest that polar organic solvents are likely to be effective in dissolving cerium(III) trifluoromethanesulfonate.

Comparative Solubility Data

Due to the limited availability of precise quantitative solubility data for Cerium(III) trifluoromethanesulfonate in organic solvents, the following table provides a qualitative summary based on available information for Cerium(III) trifluoromethanesulfonate and its chemical analogs, Scandium(III) triflate and Yttrium(III) triflate. This comparative approach offers general guidance for solvent selection.

| Solvent | Cerium(III) Trifluoromethanesulfonate | Scandium(III) Triflate | Yttrium(III) Triflate |

| Alcohols | |||

| Methanol | Soluble | Soluble[8] | Soluble |

| Ethanol | Presumed Soluble | Soluble[8] | Presumed Soluble |

| Ethers | |||

| Tetrahydrofuran (THF) | Presumed Partially Soluble | Presumed Soluble | Presumed Soluble |

| Nitriles | |||

| Acetonitrile | Presumed Soluble | Soluble[8] | Presumed Soluble |

| Amides | |||

| N,N-Dimethylformamide (DMF) | Presumed Soluble | Presumed Soluble | Presumed Soluble |

Note: "Presumed Soluble" or "Presumed Partially Soluble" indicates that while specific data for Ce(OTf)₃ is unavailable, its chemical similarity to other lanthanide triflates suggests solubility in these solvents. Experimental verification is highly recommended.

Experimental Protocol: Determination of Solubility via Isothermal Equilibrium Method

The following is a detailed, generalized protocol for determining the solubility of Cerium(III) trifluoromethanesulfonate in an organic solvent using the isothermal equilibrium (gravimetric) method. This method is a reliable technique for establishing the thermodynamic solubility of a solid in a liquid.[2][9][10]

Materials and Equipment

-

Cerium(III) trifluoromethanesulfonate (anhydrous)

-

Selected organic solvent (high purity, anhydrous)

-

Analytical balance (readable to ±0.1 mg)

-

Vials with airtight caps (e.g., 20 mL scintillation vials)

-

Constant temperature orbital shaker or magnetic stirrer with a temperature-controlled bath

-

Syringe filters (0.2 µm, compatible with the chosen solvent)

-

Syringes

-

Pre-weighed, dry glass weighing dishes

-

Drying oven

-

Desiccator

Experimental Workflow

References

- 1. Page loading... [wap.guidechem.com]

- 2. pharmajournal.net [pharmajournal.net]

- 3. Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Lanthanide trifluoromethanesulfonates - Wikipedia [en.wikipedia.org]

- 6. Scandium Triflate: A Versatile Catalyst with Promising Applications | Scandium [scandium.org]

- 7. YTTRIUM(III) TRIFLUOROMETHANESULFONATE | 52093-30-8 [amp.chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Cerous Triflate: A Technical Guide to its Hygroscopic Nature and Handling for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the hygroscopic nature of cerous triflate (Ce(OTf)₃) and outlines best practices for its handling, storage, and use in research environments. This document is intended for researchers, scientists, and drug development professionals who utilize this versatile Lewis acid catalyst in their work.

Executive Summary

Cerous triflate is a powerful Lewis acid catalyst increasingly employed in organic synthesis due to its high reactivity and catalytic activity. However, its efficacy is intrinsically linked to its anhydrous state. Cerous triflate is hygroscopic, readily absorbing moisture from the atmosphere. This water absorption can significantly impact its catalytic performance, leading to reduced yields and inconsistent reaction outcomes. This guide details the nature of its hygroscopicity, provides protocols for its quantitative analysis, and establishes clear guidelines for its proper handling and storage to ensure optimal performance and experimental reproducibility.

Hygroscopic Nature of Cerous Triflate

Cerous triflate is classified as a hygroscopic solid. This property stems from the strong affinity of the cerium(III) ion and the triflate anion for water molecules. Exposure to ambient atmosphere will lead to the absorption of moisture, resulting in the formation of hydrates. While specific quantitative data on the moisture sorption isotherm for cerous triflate is not extensively available in peer-reviewed literature, its handling requirements are similar to other hygroscopic metal triflates.

The presence of water can deactivate the catalyst by coordinating to the metal center, thereby blocking substrate access to the Lewis acidic site. Therefore, maintaining an anhydrous environment is critical for reactions sensitive to water.

Quantitative Analysis of Water Content

To ensure the quality and reactivity of cerous triflate, it is essential to quantify its water content. Two primary methods are recommended for this purpose: Karl Fischer Titration and Dynamic Vapor Sorption (DVS).

Table 1: Comparison of Analytical Methods for Water Content Determination

| Method | Principle | Sample Amount | Detection Limit | Information Provided |

| Karl Fischer Titration | Coulometric or volumetric titration based on the quantitative reaction of water with an iodine-sulfur dioxide-base reagent. | Milligrams to grams | ppm to 100% | Absolute water content (% w/w or ppm). |

| Dynamic Vapor Sorption (DVS) | Gravimetric measurement of mass change as a function of relative humidity (RH) at a constant temperature. | Milligrams | ~0.1% weight change | Moisture sorption/desorption isotherms, kinetics of water uptake, critical humidity levels. |

Experimental Protocols

Determination of Water Content by Karl Fischer Titration

Karl Fischer titration is the gold standard for the accurate determination of water content in solids.[1][2][3] The coulometric method is particularly suited for samples with very low water content.

Methodology:

-

Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration cell should be conditioned to a dry state.

-

Sample Preparation: In a glovebox or under a stream of inert gas, accurately weigh a sample of cerous triflate (typically 10-100 mg) into a dry, tared vial.

-

Sample Introduction: Quickly and carefully introduce the sample into the titration vessel.

-

Titration: Start the titration. The instrument will automatically titrate the water present in the sample and calculate the water content.

-

Data Analysis: Record the water content, typically expressed as a percentage or in parts per million (ppm).

Characterization of Hygroscopicity by Dynamic Vapor Sorption (DVS)

DVS is a powerful technique to understand how a material interacts with moisture at different humidity levels.[4][5] It provides a moisture sorption isotherm, which is a plot of the equilibrium moisture content as a function of relative humidity at a constant temperature.

Methodology:

-

Sample Preparation: Place a small, accurately weighed amount of anhydrous cerous triflate (typically 5-20 mg) onto the DVS sample pan.

-

Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at a specified temperature (e.g., 25 °C) until a stable mass is achieved.

-

Sorption Analysis: Program the instrument to increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the instrument will hold the RH constant until the sample mass equilibrates.

-

Desorption Analysis: Following the sorption phase, decrease the RH in a stepwise manner back to 0% RH to obtain the desorption isotherm.

-

Data Analysis: The instrument software will generate the sorption and desorption isotherms, plotting the change in mass (%) versus RH (%).

Table 2: Representative Moisture Sorption Data Template for Cerous Triflate at 25°C

| Relative Humidity (%) | Water Content (% w/w) - Sorption | Water Content (% w/w) - Desorption |

| 0 | 0.0 | |

| 10 | ||

| 20 | ||

| 30 | ||

| 40 | ||

| 50 | ||

| 60 | ||

| 70 | ||

| 80 | ||

| 90 | ||

| 80 | ||

| 70 | ||

| 60 | ||

| 50 | ||

| 40 | ||

| 30 | ||

| 20 | ||

| 10 | ||

| 0 | ||

| Note: This table is a template. Researchers should populate it with their own experimental data. |

Handling and Storage of Cerous Triflate

Due to its hygroscopic and air-sensitive nature, strict adherence to proper handling and storage procedures is paramount to maintain the integrity of cerous triflate.

General Handling Precautions

-

Inert Atmosphere: Whenever possible, handle cerous triflate in an inert atmosphere, such as in a glovebox or under a positive pressure of dry argon or nitrogen.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid Inhalation: Handle the powder in a well-ventilated area or a fume hood to avoid inhaling the dust.

-

Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

Storage

-

Container: Store cerous triflate in its original, tightly sealed container. If the original container is opened, it is advisable to store it inside a desiccator containing a suitable drying agent (e.g., Drierite® or phosphorus pentoxide).

-

Atmosphere: For long-term storage, it is recommended to store the container within a larger, sealed container under an inert atmosphere.

-

Temperature: Store in a cool, dry place away from direct sunlight and heat sources.

Drying of Cerous Triflate

If cerous triflate has been exposed to moisture, it may be necessary to dry it before use. A common method for drying metal triflates is by heating under vacuum.

Methodology:

-

Apparatus: Place the cerous triflate in a Schlenk flask or a similar vessel suitable for heating under vacuum.

-

Vacuum: Connect the flask to a high-vacuum line.

-

Heating: Gently heat the flask with a heating mantle while under vacuum. The temperature and duration of heating will depend on the extent of hydration. A temperature range of 100-150°C for several hours is a typical starting point. Caution: Increase the temperature gradually to avoid bumping of the powder.

-

Cooling: After drying, allow the flask to cool to room temperature under vacuum before backfilling with an inert gas.

Conclusion

The hygroscopic nature of cerous triflate necessitates careful handling and storage to ensure its effectiveness as a Lewis acid catalyst. By understanding its sensitivity to moisture and implementing the quantitative analysis and handling protocols outlined in this guide, researchers can maintain the integrity of this valuable reagent, leading to more reliable and reproducible experimental outcomes. It is strongly recommended that laboratories establish standard operating procedures for the handling of anhydrous cerous triflate based on the information provided herein.

References

Thermal Stability and Decomposition of Cerium(III) Trifluoromethanesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition pathway of cerium(III) trifluoromethanesulfonate (Ce(OTf)₃). The information presented herein is crucial for understanding the material's behavior at elevated temperatures, a critical consideration in its application as a catalyst in organic synthesis and other high-temperature processes. This document summarizes key quantitative data, details experimental protocols for thermal analysis, and provides a visual representation of the analytical workflow.

Thermal Decomposition Profile

Cerium(III) trifluoromethanesulfonate, typically in its nonahydrate form (Ce(OTf)₃·9H₂O), undergoes a multi-step decomposition process upon heating. This process involves dehydration followed by the decomposition of the anhydrous salt. The thermal decomposition was investigated using thermogravimetric analysis (TGA) and differential thermal analysis (DTA), which reveal distinct temperature ranges for each stage of decomposition and the nature of the associated thermal events (endothermic or exothermic).

The final decomposition product of Ce(OTf)₃ under the specified conditions is Cerium(III) fluoride (CeF₃). The overall pyrolysis behavior of lanthanide triflates can be categorized into groups based on the patterns of endothermic and exothermic events observed during thermal analysis. Cerium triflate falls into the group of Lanthanum-Neodymium salts.

Quantitative Decomposition Data

The following table summarizes the key temperature ranges and mass loss percentages associated with the thermal decomposition of Ce(OTf)₃·9H₂O.

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Thermal Event |

| Dehydration (Step 1) | Ambient - 250 | ~20.5 | Endothermic |

| Dehydration (Step 2) | 250 - 400 | ~4.5 | Endothermic |

| Anhydrous Salt Decomposition | 400 - 550 | ~44 | Exothermic |

Note: The data presented is based on the analysis of lanthanide triflates and represents the typical decomposition profile for cerium(III) trifluoromethanesulfonate nonahydrate.

Experimental Protocols

The following section details the methodology employed for the thermogravimetric and differential thermal analysis of cerium(III) trifluoromethanesulfonate nonahydrate.

Sample Preparation

Cerium(III) trifluoromethanesulfonate nonahydrate (Ce(CF₃SO₃)₃·9H₂O) crystals were prepared by reacting cerium(III) oxide (Ce₂O₃) with an excess of trifluoromethanesulfonic acid at approximately 80-90°C. The resulting salt was then recrystallized from an aqueous solution to obtain the nonahydrate form. The crystals were stored in a desiccator prior to thermal analysis.

Thermogravimetric and Differential Thermal Analysis (TG-DTA)

The thermal decomposition of the prepared Ce(OTf)₃·9H₂O was investigated using a simultaneous TG-DTA system.

-

Instrument: Mac Science WS-002 TG-DTA system

-

Sample Mass: Approximately 15 mg

-

Sample Pan: Open aluminum pan

-

Reference Material: α-Al₂O₃ powder

-

Atmosphere: Static air

-

Heating Rate: 5 °C min⁻¹

-

Temperature Range: Ambient to ~550 °C

The TG curve was used to determine the mass loss of the sample as a function of temperature, while the DTA curve provided information about the temperatures of endothermic and exothermic events.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the thermal analysis of cerium(III) trifluoromethanesulfonate.

A Technical Guide to the Spectroscopic Analysis of Cerium(III) Trifluoromethanesulfonate

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: Cerium(III) trifluoromethanesulfonate, Ce(CF₃SO₃)₃ or Ce(OTf)₃, is a versatile and powerful Lewis acid catalyst increasingly employed in complex organic synthesis. A thorough understanding of its structural and electronic properties, both in solid-state and in solution, is paramount for optimizing reaction conditions and developing new applications. This technical guide provides an in-depth overview of the core spectroscopic techniques used to characterize Ce(OTf)₃, including electronic (UV-Visible and Photoluminescence) and vibrational (FTIR/Raman) spectroscopy. Detailed experimental protocols, quantitative data, and an analytical workflow are presented to serve as a comprehensive resource for researchers.

Electronic Spectroscopy: Probing the 4f-5d Transitions

The electronic properties of the Cerium(III) ion (Ce³⁺), which has a [Xe]4f¹ electronic configuration, are dominated by parity-allowed electronic transitions between the 4f ground state and the 5d excited state. These transitions are highly sensitive to the ion's coordination environment, making electronic spectroscopy a powerful tool for studying ligand interactions and complex formation.

UV-Visible Absorption Spectroscopy

Principle: The absorption of ultraviolet light by Ce³⁺ promotes an electron from the single 4f orbital to one of the five empty 5d orbitals. This 4f → 5d transition results in a series of characteristic, relatively broad absorption bands in the UV region. The energy and intensity of these bands are influenced by the ligands coordinated to the cerium center, a phenomenon known as the nephelauxetic effect. In aqueous solutions, Ce³⁺ typically exhibits distinct absorption maxima.[1][2]

Quantitative Data: The absorption spectrum of the Ce³⁺ aquo ion in an acidic medium serves as a fundamental reference.

| Parameter | Wavelength (λ_max) | Reference |

| Absorption Maximum 1 | 253 nm | [1] |

| Absorption Maximum 2 | 295 nm | [1] |

| Table 1: UV-Visible absorption maxima for Cerium(III) ions in 1 M H₂SO₄. |

Experimental Protocol: UV-Visible Spectroscopy

-

Sample Preparation: Due to the hygroscopic nature of Ce(OTf)₃, all handling should be performed in a controlled, dry atmosphere (e.g., a glovebox).

-

Prepare a stock solution of known concentration (e.g., 1-10 mM) by dissolving Ce(OTf)₃ in a high-purity, anhydrous solvent (e.g., acetonitrile, dichloromethane). The solvent must be transparent in the spectral region of interest (typically 200-400 nm).

-

Prepare a series of dilutions from the stock solution for analysis.

-

-

Instrumentation:

-

Use a dual-beam spectrophotometer, such as an Agilent Cary 5000 or similar instrument.[3]

-

Use a matched pair of quartz cuvettes (1 cm path length) to hold the sample and the solvent blank.

-

-

Data Acquisition:

-

Record a baseline spectrum with the blank solvent in both the sample and reference beams.

-

Record the absorption spectrum of each sample solution over the desired wavelength range (e.g., 200-500 nm).

-

Ensure the absorbance values fall within the linear range of the instrument (typically < 1.5 a.u.) to ensure adherence to the Beer-Lambert law.

-

Photoluminescence (PL) Spectroscopy

Principle: Following excitation into the 5d orbitals, the Ce³⁺ ion relaxes non-radiatively to the lowest-energy 5d level and then decays radiatively back to the 4f ground state (5d → 4f transition).[4] This emission is spin- and parity-allowed, resulting in short excited-state lifetimes (typically in the nanosecond range) and often high quantum yields. The 4f ground state is split into two levels (²F₅/₂ and ²F₇/₂) by spin-orbit coupling, which can result in a characteristic double-band emission spectrum. The emission is typically broad and exhibits a large Stokes shift.[5]

Quantitative Data: Spectroscopic data for Ce(III) complexes derived from Ce(OTf)₃ illustrate the typical photophysical properties.

| Compound | Excitation (λ_ex) | Emission (λ_em) | Quantum Yield (Φ_PL) | Lifetime (τ) | Reference |

| Ce[N(SiMe₃)₂]₃ | Visible | 553 nm | 0.03 | 24 ns | [4] |

| 1-iPr Complex | Visible | 518 nm | 0.46 | 67 ns | [4] |

| 1-Cy Complex | Visible | 523 nm | 0.54 | 61 ns | [4] |

| Table 2: Photoluminescence data for representative Ce(III) complexes synthesized from Ce(OTf)₃ precursors.[4] |

Experimental Protocol: Photoluminescence Spectroscopy

-

Sample Preparation: Prepare dilute solutions (typically 1-100 µM) in an appropriate anhydrous solvent to minimize inner-filter effects. The solutions should be optically clear.

-

Instrumentation:

-

Use a sensitive spectrofluorometer (e.g., Edinburgh Instruments FS5) equipped with excitation and emission monochromators and a high-sensitivity detector (e.g., a photomultiplier tube).[3]

-

-

Data Acquisition:

-

Emission Spectrum: Set the excitation monochromator to the wavelength of maximum absorption (determined by UV-Vis) and scan the emission monochromator over the expected emission range (e.g., 350-700 nm).

-

Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission and scan the excitation monochromator to map the absorption bands responsible for the luminescence.

-

Quantum Yield (Φ_PL): Measure the integrated emission intensity of the sample relative to a well-characterized fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄) under identical experimental conditions.

-

Lifetime (τ): Use Time-Correlated Single Photon Counting (TCSPC) or a pulsed laser source to measure the decay of the emission intensity over time.

-

Vibrational Spectroscopy: Fingerprinting the Triflate Anion

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is essential for confirming the presence and coordination mode of the trifluoromethanesulfonate (triflate, OTf⁻) anion. The spectra are dominated by the strong, characteristic vibrations of the CF₃SO₃⁻ group.

Principle: The triflate anion has C₃ᵥ symmetry, which gives rise to a series of well-defined vibrational modes. The most prominent of these are the stretching and deformation modes of the SO₃ and CF₃ groups. Changes in the position and splitting of the SO₃ stretching modes can provide information about the coordination of the triflate anion to the Ce³⁺ center (e.g., ionic, monodentate, or bidentate).[6]

Quantitative Data: The vibrational modes of the triflate anion have been unambiguously assigned and serve as a reliable fingerprint for its identification.[6]

| Wavenumber (cm⁻¹) | Assignment | Mode Description | Reference |

| ~1277 | ν_as(SO₃) | Asymmetric SO₃ Stretch | [6] |

| ~1226 | ν_s(CF₃) | Symmetric CF₃ Stretch | [6] |

| ~1163 | ν_as(CF₃) | Asymmetric CF₃ Stretch | [6] |

| ~1032 | ν_s(SO₃) | Symmetric SO₃ Stretch | [6] |

| ~759 | ν(CS) | C-S Stretch | [6] |

| ~638 | δ_s(SO₃) | Symmetric SO₃ Deformation (Scissoring) | [6] |

| ~577 | δ_as(SO₃) | Asymmetric SO₃ Deformation (Wagging) | [6] |

| ~518 | δ_s(CF₃) | Symmetric CF₃ Deformation (Umbrella) | [6] |

| Table 3: Characteristic infrared and Raman active vibrational modes of the trifluoromethanesulfonate (CF₃SO₃⁻) anion. |

Experimental Protocol: Vibrational Spectroscopy

-

Sample Preparation (FTIR):

-

Solid State (KBr Pellet): In a dry environment, grind a small amount of Ce(OTf)₃ powder (1-2 mg) with ~200 mg of dry, spectroscopic-grade potassium bromide (KBr). Press the mixture into a transparent pellet using a hydraulic press.

-

Solid State (ATR): Place a small amount of the dry powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Sample Preparation (Raman):

-

Place a small amount of the solid Ce(OTf)₃ into a glass capillary tube and seal it.

-

For solutions, use a quartz cuvette or NMR tube.

-

-

Data Acquisition:

-

FTIR: Record the spectrum using an FTIR spectrometer (e.g., Bruker INVENIO R[7]). Typically, 32-64 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. A background spectrum of the pure KBr pellet or the empty ATR crystal should be recorded and subtracted.

-

Raman: Use a Raman spectrometer with a specific laser excitation wavelength (e.g., 532 nm or 785 nm) to avoid fluorescence. Acquire the spectrum over a similar wavenumber range.

-

Integrated Analytical Workflow

The comprehensive characterization of Cerium(III) trifluoromethanesulfonate requires an integrated approach where the results from different spectroscopic techniques are combined to build a complete picture of the material's properties. The logical flow from sample handling to final interpretation is critical for obtaining reliable and reproducible data.

Workflow for Spectroscopic Analysis of Ce(OTf)₃.

Conclusion

The spectroscopic analysis of Cerium(III) trifluoromethanesulfonate provides critical insights into its fundamental properties. UV-Visible spectroscopy reveals the characteristic 4f→5d electronic transitions sensitive to the coordination environment. Photoluminescence spectroscopy characterizes the emissive properties arising from the reverse 5d→4f decay, which is important for applications in materials science. Finally, vibrational spectroscopies like FTIR and Raman provide an unequivocal fingerprint of the triflate counter-ion, confirming the compound's identity and offering clues about its coordination chemistry. By following rigorous experimental protocols and integrating data from these key techniques, researchers can achieve a robust and comprehensive characterization of this important Lewis acid catalyst.

References

Methodological & Application

Applications of Cerium(III) Trifluoromethanesulfonate in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Cerium(III) trifluoromethanesulfonate, Ce(OTf)₃, has emerged as a versatile and efficient Lewis acid catalyst in modern organic synthesis. Its unique properties, including high catalytic activity, water tolerance, and recyclability, make it an attractive alternative to traditional Lewis acids. This document provides detailed application notes, experimental protocols, and quantitative data for key organic transformations catalyzed by Ce(OTf)₃, aiding researchers in leveraging its potential in complex molecule synthesis and drug development.

Friedel-Crafts Acylation

Cerium(III) triflate is an effective catalyst for the Friedel-Crafts acylation of aromatic and heteroaromatic compounds.[1][2] It promotes the reaction of arenes with acylating agents like anhydrides to afford the corresponding ketones in high yields. For activated aromatic systems, Ce(OTf)₃ alone is sufficient, while for less reactive substrates, the addition of a co-catalyst such as lithium perchlorate may be required to enhance catalytic activity.[2]

Quantitative Data for Friedel-Crafts Acylation of Anisole

| Entry | Acylating Agent | Catalyst Loading (mol%) | Co-catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| 1 | Acetic Anhydride | 10 | None | Nitromethane | 100 | 30 min | >99 | [2] |

| 2 | Acetic Anhydride | 5 | None | Nitromethane | 100 | 2 h | 92 | [2] |

| 3 | Acetic Anhydride | 5 | None | Nitromethane | 25 | 0.25 h | >99 | [2] |

| 4 | Propionic Anhydride | 5 | None | Nitromethane | 100 | 1 h | 98 | [2] |

| 5 | Benzoic Anhydride | 5 | LiClO₄ | Nitromethane | 100 | 1 h | 95 | [2] |

Experimental Protocol: Acetylation of Anisole

Method A (Without Co-catalyst):

-

To a solution of anisole (5 mmol) in nitromethane (10 mL), add Cerium(III) triflate (0.25 mmol, 5 mol%).

-

Add acetic anhydride (10 mmol) to the mixture.

-

Reflux the reaction mixture at 100°C and monitor the progress by TLC or GC.

-

Upon completion (typically 30 minutes to 2 hours), cool the reaction to room temperature.

-

Quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Extract the product with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Concentrate the solvent under reduced pressure and purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to afford the desired 4-methoxyacetophenone.[2]

Catalytic Cycle of Friedel-Crafts Acylation

Caption: Catalytic cycle for Friedel-Crafts acylation using Ce(OTf)₃.

Deprotection of Acetals and Ketals

Cerium(III) triflate serves as a mild and chemoselective catalyst for the cleavage of acetals and ketals.[3][4] This method is particularly advantageous due to its gentle reaction conditions, operating at room temperature and near-neutral pH, making it suitable for multistep synthesis involving sensitive functional groups.[3] The presence of water is crucial for the reaction's efficiency.[3]

Quantitative Data for Deprotection of Acetals and Ketals

| Substrate | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Benzaldehyde dimethyl acetal | 5 | Wet Nitromethane | RT | 0.5 | 98 | [3] |

| 4-Nitrobenzaldehyde dimethyl acetal | 5 | Wet Nitromethane | RT | 1 | 95 | [3] |

| Cyclohexanone ethylene ketal | 30 | Wet Nitromethane | RT | 2 | 96 | [3] |

| 4-Phenylcyclohexanone ethylene ketal | 30 | Wet Nitromethane | RT | 3 | 94 | [3] |

| Acetophenone dimethyl acetal | 5 | Wet Nitromethane | RT | 1.5 | 97 | [3] |

Experimental Protocol: Deprotection of Benzaldehyde Dimethyl Acetal

-

Dissolve benzaldehyde dimethyl acetal (1 mmol) in wet nitromethane (5 mL).

-

Add Cerium(III) triflate (0.05 mmol, 5 mol%) to the solution.

-

Stir the mixture at room temperature and monitor the reaction by TLC.

-

Upon completion (typically 30 minutes), dilute the reaction mixture with diethyl ether (20 mL).

-

Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic phase over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure benzaldehyde.[3]

Thioacetalization of Carbonyl Compounds

The protection of carbonyl groups as thioacetals is a common transformation in organic synthesis. Cerium(III) triflate efficiently catalyzes the thioacetalization of aldehydes and ketones under solvent-free conditions, offering advantages such as short reaction times, excellent yields, and easy catalyst recovery and reuse.[5]

Quantitative Data for Thioacetalization

| Carbonyl Compound | Thiol | Catalyst Loading (mol%) | Temp. (°C) | Time (min) | Yield (%) | Reference |

| Benzaldehyde | Ethanethiol | 10 | RT | 10 | 95 | [5] |

| 4-Chlorobenzaldehyde | Ethanethiol | 10 | RT | 15 | 96 | [5] |

| Cyclohexanone | 1,2-Ethanedithiol | 10 | RT | 20 | 94 | [5] |

| Acetophenone | 1,2-Ethanedithiol | 10 | RT | 30 | 92 | [5] |

| Cinnamaldehyde | Ethanethiol | 10 | RT | 12 | 93 | [5] |

Experimental Protocol: Synthesis of Benzaldehyde Diethyl Thioacetal

-

In a round-bottom flask, mix benzaldehyde (1 mmol) and ethanethiol (2.2 mmol).

-

Add Cerium(III) triflate (0.1 mmol, 10 mol%) to the mixture.

-

Stir the reaction mixture at room temperature for 10 minutes.

-

Monitor the reaction progress by TLC.

-

After completion, add diethyl ether (20 mL) and wash with 10% aqueous NaOH solution (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent.

-

The crude product can be further purified by column chromatography if necessary.[5]

Multicomponent Reactions

Cerium(III) triflate has been explored as a catalyst in multicomponent reactions (MCRs), which are highly efficient processes for the synthesis of complex molecules in a single step.

Biginelli Reaction

While various lanthanide triflates are effective for the Biginelli reaction, Ce(OTf)₃ has been shown to catalyze the three-component condensation of an aldehyde, a β-ketoester, and urea or thiourea to produce dihydropyrimidinones.[6]

Quantitative Data for Ce(OTf)₃ Catalyzed Biginelli-type Reaction

| Aldehyde | β-Dicarbonyl | Urea/Thiourea | Solvent | Temp. (°C) | Time (min) | Yield (%) | Reference | |---|---|---|---|---|---|---| | Benzaldehyde | Ethyl acetoacetate | Urea | Acetonitrile | 80 | 60 | 88 |[6] |

Experimental Protocol: Synthesis of a Dihydropyrimidinone Derivative

-

A mixture of benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and Ce(OTf)₃ (0.1 mmol, 10 mol%) in acetonitrile (5 mL) is stirred at 80°C for 60 minutes.

-

After cooling to room temperature, the solvent is evaporated under reduced pressure.

-

The residue is treated with cold water, and the resulting solid is collected by filtration.

-

The solid is washed with a mixture of water and ethanol and then dried to afford the pure product.[6]

General Experimental Workflow

The following diagram illustrates a typical workflow for a reaction catalyzed by Cerium(III) triflate.

Caption: A generalized workflow for organic synthesis using Ce(OTf)₃.

Advantages of Using Cerium(III) Trifluoromethanesulfonate

The utility of Ce(OTf)₃ in organic synthesis stems from several key advantages over other Lewis acids.

Caption: Key benefits of employing Ce(OTf)₃ as a catalyst.

Conclusion

Cerium(III) trifluoromethanesulfonate is a powerful and practical Lewis acid catalyst for a range of important organic transformations. Its operational simplicity, mild reaction conditions, and high efficiency make it a valuable tool for synthetic chemists in both academic and industrial settings. The protocols and data presented herein provide a solid foundation for the application of Ce(OTf)₃ in the synthesis of fine chemicals, pharmaceutical intermediates, and other complex organic molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Simple and Efficient Chemoselective Mild Deprotection of Acetals and Ketals Using Cerium(III) Triflate [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. lookchem.com [lookchem.com]

- 6. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]

Application Notes and Protocols for Cerium(III) Triflate Catalyzed Friedel-Crafts Acylation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting Friedel-Crafts acylation reactions catalyzed by Cerium(III) trifluoromethanesulfonate (Ce(OTf)₃). This methodology offers a versatile and efficient route for the synthesis of aromatic ketones, which are crucial intermediates in the pharmaceutical and fine chemical industries.

Introduction

Friedel-Crafts acylation is a cornerstone of organic synthesis for the formation of carbon-carbon bonds and the introduction of a keto-functional group to aromatic systems. Traditionally, this reaction has been catalyzed by stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃), leading to significant waste and handling issues. The use of catalytic amounts of water-tolerant Lewis acids such as rare-earth metal triflates has emerged as a more sustainable alternative.

Cerium(III) triflate, in particular, is an effective and commercially available catalyst for the acylation of activated aromatic and heteroaromatic compounds.[1] For less reactive aromatic substrates, the catalytic activity of Ce(OTf)₃ can be enhanced by the addition of a co-catalyst, such as lithium perchlorate.[1] This document outlines protocols for both homogeneous and heterogeneous Ce(OTf)₃-catalyzed Friedel-Crafts acylations.

Data Presentation

The following tables summarize the quantitative data for Ce(OTf)₃ catalyzed Friedel-Crafts acylation under various conditions.

Table 1: Homogeneous Ce(OTf)₃ Catalyzed Friedel-Crafts Acylation

| Aromatic Substrate | Acylating Agent | Catalyst System | Solvent/Medium | Temperature (°C) | Time | Yield (%) | Reference |

| Anisole | Benzoic anhydride | 5 mol% Ce(OTf)₃ | Deep Eutectic Solvent | 100 | 10 min (MW) | 78 | [ACS Omega] |

Table 2: Heterogeneous Ce(OTf)₃ Catalyzed Friedel-Crafts Acylation

| Aromatic Substrate | Acylating Agent | Catalyst System | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Product | Reference |

| Veratrole | Acetic anhydride | 7 wt% Ce(OTf)₃ on Fly Ash | Not specified | Not specified | Not specified | 88 | 3,4-Dimethoxyacetophenone | [ResearchGate] |

Mandatory Visualization

Below are diagrams illustrating the reaction mechanism and a general experimental workflow for Ce(OTf)₃ catalyzed Friedel-Crafts acylation.

Caption: Proposed mechanism for Ce(OTf)₃ catalyzed Friedel-Crafts acylation.

Caption: General experimental workflow for Friedel-Crafts acylation.

Experimental Protocols

Protocol 1: Microwave-Assisted Acylation of Anisole with Benzoic Anhydride using Ce(OTf)₃ in a Deep Eutectic Solvent

This protocol is adapted from a study utilizing a green chemistry approach with a deep eutectic solvent (DES) as the reaction medium under microwave irradiation.

Materials:

-

Anisole

-

Benzoic anhydride

-

Cerium(III) triflate (Ce(OTf)₃)

-

Deep Eutectic Solvent (e.g., choline chloride:urea 1:2 molar ratio)

-

Microwave reactor

-

Ethyl acetate